

# Natural abundance and distribution of manganese isotopes

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An In-depth Technical Guide to the Natural Abundance and Distribution of **Manganese** Isotopes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic composition of **manganese**, detailing its natural abundance, the characteristics of its various isotopes, and their distribution in terrestrial and extraterrestrial materials. The guide includes detailed experimental protocols for isotope determination and quantitative data presented for comparative analysis.

#### **Introduction to Manganese Isotopes**

**Manganese** (Mn), with atomic number 25, is a first-row transition element essential for various biological and industrial processes. In nature, **manganese** is monoisotopic, meaning it consists of a single stable isotope.[1][2] However, a range of radioisotopes are known, produced through both natural and artificial processes. The study of these isotopes, particularly the long-lived radionuclide <sup>53</sup>Mn, provides critical insights into geological timescales, the history of the early Solar System, and cosmic ray exposure histories.[1][2]

### **Isotopic Abundance of Manganese**

Naturally occurring **manganese** is composed exclusively of the stable isotope <sup>55</sup>Mn.[1][2] In addition to this stable isotope, numerous radioisotopes have been characterized, with half-lives



ranging from milliseconds to millions of years. The most significant of these are summarized in the table below.

Table 1: Abundance and Characteristics of Key Manganese Isotopes

Isotope	Natural Abundance (atom %)	Half-life	Decay Mode(s)	Primary Product(s)
<sup>55</sup> Mn	100%	Stable	-	-
<sup>53</sup> Mn	Trace	3.7 million years	Electron Capture (ε)	<sup>53</sup> Cr
<sup>54</sup> Mn	Synthetic	312.08 days	Electron Capture ( $\epsilon$ ), $\beta^-$ , $\beta^+$	<sup>54</sup> Cr, <sup>54</sup> Fe
<sup>52</sup> Mn	Synthetic	5.591 days	β+	<sup>52</sup> Cr

Source: Wikipedia[1][2]

#### **Natural Distribution of Manganese Isotopes**

The distribution of **manganese** isotopes is dictated by their origin. While the stable <sup>55</sup>Mn is found wherever **manganese** is present, the distribution of radioisotopes like <sup>53</sup>Mn is limited to specific environments where it is produced.

#### Stable Isotope: 55Mn

As <sup>55</sup>Mn constitutes 100% of natural **manganese**, its distribution is synonymous with the element's general geochemistry. **Manganese** is the 12th most abundant element in the Earth's crust, with an average concentration of about 1000 ppm (0.1%).[2] It is found in various minerals, including pyrolusite (MnO<sub>2</sub>) and rhodochrosite (MnCO<sub>3</sub>), and is widely distributed in soils, oceans, and biological systems.[2]

#### Cosmogenic Radioisotope: 53Mn

The most significant natural radioisotope of **manganese** is <sup>53</sup>Mn, which is produced by cosmic ray spallation—a process where high-energy cosmic rays interact with the nuclei of iron atoms,



causing them to fragment.[1][2] Due to its production mechanism, <sup>53</sup>Mn is found in trace amounts in materials that have been exposed to cosmic rays over long periods. Its long half-life of 3.7 million years makes it an invaluable tool for dating geological and extraterrestrial events. [1][3]

The decay of <sup>53</sup>Mn to <sup>53</sup>Cr is the basis for the Mn-Cr dating system, which has been instrumental in dating events in the early Solar System by analyzing meteorites.[1] Variations in the <sup>53</sup>Cr/<sup>52</sup>Cr ratio correlated with the Mn/Cr ratio in meteorites provide evidence for the presence of live <sup>53</sup>Mn at the time of their formation.[1]

Table 2: Reported Concentrations and Production Rates of 53Mn

Material	Reported Concentration / Production Rate	Context / Significance
Iron Meteorites	200 - 600 dpm/kg (decays per minute per kilogram)	Used to determine cosmic ray exposure ages of meteorites. [4] Specific activity varies with shielding depth within the meteoroid.[5]
Terrestrial Rocks (Iron-rich)	103 ± 11 atoms g <sup>-1</sup> (Fe) yr <sup>-1</sup> (at sea level, high latitude)	In-situ production in surface rocks like dolerite and haematite.[3][6][7] Used for dating long-term landscape evolution and determining surface erosion rates.[3][6]
Lunar Samples	30.3 ± 5.5 dpm/kg	Measured in lunar soil from the Apollo 11 mission, indicating cosmic ray exposure on the lunar surface.[8]

#### **Experimental Protocols for Isotope Determination**

The quantification of **manganese** isotopes, particularly the ultra-trace analysis of <sup>53</sup>Mn, requires sophisticated analytical techniques. Accelerator Mass Spectrometry (AMS) is the



primary method for measuring <sup>53</sup>Mn due to its exceptional sensitivity and its ability to distinguish the rare <sup>53</sup>Mn isotope from its stable and abundant isobar, <sup>53</sup>Cr.

#### Detailed Methodology for 53Mn Analysis by AMS

The following protocol outlines the key steps for the determination of <sup>53</sup>Mn in geological samples.

- 1. Sample Preparation and Digestion:
- Crushing and Sieving: The rock or meteorite sample is first crushed and sieved to a uniform grain size (e.g., 200-500 μm).
- Leaching (Optional): A leaching step with weak acid may be performed to remove any atmospheric contamination.
- Sample Weighing and Carrier Addition: A precise amount of the sample is weighed. A known quantity of a stable manganese carrier (e.g., <sup>55</sup>Mn solution) is added to samples with low natural manganese content. This ensures a sufficient total mass of manganese (typically 1-4 mg) for efficient chemical processing and handling.
- Acid Digestion: The sample is completely dissolved in a Teflon vessel using a mixture of strong acids, typically hydrofluoric acid (HF), nitric acid (HNO<sub>3</sub>), and perchloric acid (HClO<sub>4</sub>).
   This process breaks down the silicate and oxide matrix of the sample.
- 2. Chemical Separation and Purification:
- Chromium Removal: The primary challenge in <sup>53</sup>Mn analysis is the isobaric interference from <sup>53</sup>Cr. The bulk of chromium is removed by fuming the sample with HCl and HClO<sub>4</sub>, which volatilizes chromium as chromyl chloride. This step is typically repeated multiple times.
- Anion Exchange Chromatography: The dissolved sample is loaded onto an anion exchange column. Manganese, iron, and other elements are separated based on their differential formation of chloride complexes in concentrated HCl. This step is crucial for isolating manganese and further reducing the chromium content. The chromatography is often repeated three times to achieve the necessary purity.

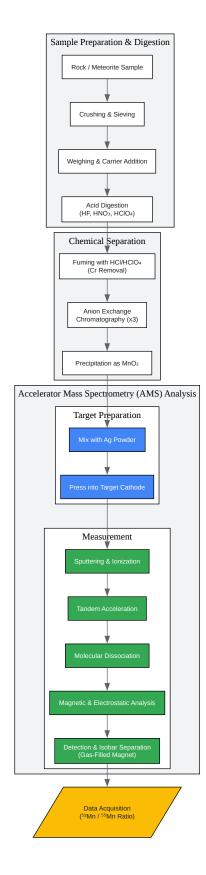


- Precipitation: The purified manganese fraction is precipitated from the solution as
   manganese dioxide (MnO<sub>2</sub>) by adding an oxidizing agent like potassium chlorate (KClO<sub>3</sub>).
- 3. AMS Target Preparation:
- Drying and Mixing: The MnO<sub>2</sub> precipitate is carefully dried.
- Pressing: The dried MnO<sub>2</sub> is mixed with a high-purity conductive binder, typically silver (Ag) powder, and pressed into a target holder (cathode) compatible with the AMS ion source.
- 4. Accelerator Mass Spectrometry (AMS) Measurement:
- Ionization: The target is placed in the ion source of the AMS system. A beam of cesium ions (Cs<sup>+</sup>) is directed at the target, sputtering negative ions from the sample material.
- Acceleration: The negatively charged ions are extracted and accelerated to high energies (mega-electron volts) by a tandem Van de Graaff accelerator.
- Molecular Destruction: Inside the high-voltage terminal of the accelerator, the ions pass
  through a thin carbon foil or a gas stripper, which strips away multiple electrons. This process
  destroys any molecular ions that have the same mass-to-charge ratio as <sup>53</sup>Mn, a critical step
  for removing potential interferences.
- Mass and Charge State Selection: After acceleration, a series of analyzing magnets select ions based on their mass-to-charge ratio and energy, effectively separating <sup>53</sup>Mn from other isotopes.
- Detection and Isobar Separation: A specialized detector, often a gas-filled magnet coupled with a gas ionization chamber, is used for the final separation and counting of <sup>53</sup>Mn ions. The gas-filled magnet causes the <sup>53</sup>Mn and <sup>53</sup>Cr ions to follow slightly different paths due to their different nuclear charge, allowing them to be distinguished and counted individually.

## **Visualized Experimental Workflow**

The following diagram illustrates the logical workflow for the determination of the cosmogenic radioisotope <sup>53</sup>Mn in geological samples using Accelerator Mass Spectrometry (AMS).





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Caption: Experimental workflow for <sup>53</sup>Mn analysis by AMS.



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